(3-Methylpentan-3-yl)benzene
Description
Contextualization within Alkylbenzene Chemistry
Alkylbenzenes are a fundamental class of organic compounds, consisting of an alkyl group bonded to a benzene (B151609) ring. wikipedia.org They serve as important intermediates in the production of various chemicals and are central to the study of electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these reactions are heavily influenced by the nature of the alkyl substituent.
The (3-methylpentan-3-yl) group is a weakly electron-donating substituent, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. However, the considerable steric bulk of this group significantly hinders substitution at the ortho positions, making the para-substituted product the major outcome in most cases.
Significance of Tertiary Alkyl Substitution in Aromatic Systems
The presence of a tertiary alkyl group, such as the 3-methylpentan-3-yl group, on an aromatic ring has profound stereoelectronic consequences. The tertiary carbon atom introduces significant steric hindrance around the point of attachment to the benzene ring. This steric bulk can influence the conformation of the molecule and restrict the approach of reagents, thereby affecting reaction rates and product distributions.
From an electronic standpoint, tertiary alkyl groups are generally considered to be inductively electron-donating. This electronic effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. acs.org The study of tertiary alkyl-substituted benzenes like (3-methylpentan-3-yl)benzene allows for the deconvolution of these competing steric and electronic effects.
Historical Development of Research on Bulky Aromatic Substituents
The study of aromatic compounds dates back to the 19th century with the discovery of benzene by Michael Faraday in 1825. youtube.com The development of the Friedel-Crafts reactions in 1877 provided a general method for the alkylation and acylation of aromatic rings, opening the door to the synthesis of a wide variety of substituted benzenes. masterorganicchemistry.com
Early research on alkylbenzenes focused on simpler, less sterically demanding substituents. However, as synthetic methodologies advanced, chemists began to explore the effects of more complex and bulky alkyl groups. The study of molecules with sterically hindered substituents became crucial for understanding the limits of classical electrophilic aromatic substitution reactions and for developing new synthetic strategies to overcome these limitations. organic-chemistry.org Research into bulky substituents has led to a deeper understanding of reaction mechanisms and has been instrumental in the development of shape-selective catalysis and the synthesis of molecules with specific three-dimensional architectures.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₂H₁₈ | 162.27 | 205 | 0.857 |
| tert-Amylbenzene | C₁₁H₁₆ | 148.24 | 190.1 | 0.87 |
| (3-Methylpentan-2-yl)benzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available |
| (3-Methylpentyl)benzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available |
| 2-Methyl-2-phenylbutane | C₁₁H₁₆ | 148.24 | 192 | 0.862 |
| 3-Methyl-3-pentanol | C₆H₁₄O | 102.17 | 122.4 | 0.8286 |
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-12(3,5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKTLLPQSFICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342651 | |
| Record name | (3-methylpentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-97-3 | |
| Record name | (3-methylpentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylpentan 3 Yl Benzene and Its Derivatives
Direct Alkylation Approaches to Tertiary Alkylbenzenes
Direct introduction of a tertiary alkyl group onto a benzene (B151609) ring is a common strategy for synthesizing compounds like (3-Methylpentan-3-yl)benzene. The Friedel-Crafts alkylation and its variations are the cornerstone of this approach.
Friedel-Crafts Alkylation: Scope, Limitations, and Catalytic Systems for Tertiary Alkyl Groups
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a Lewis acid catalyst. chemcess.comlibretexts.org For the synthesis of this compound, suitable precursors for the tertiary carbocation, such as 3-chloro-3-methylpentane (B1594240) or 3-methyl-3-pentanol, are employed.
The general mechanism involves the formation of a tertiary carbocation from the alkylating agent, facilitated by the Lewis acid catalyst. This carbocation then acts as an electrophile and attacks the electron-rich benzene ring, leading to the formation of an arenium ion intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the desired tertiary alkylbenzene. libretexts.org
A significant advantage of using tertiary alkylating agents is the stability of the corresponding tertiary carbocation, which minimizes the likelihood of carbocation rearrangements—a common side reaction with primary and secondary alkyl halides. libretexts.org However, the reaction is not without its limitations. Polyalkylation is a frequent issue, as the introduction of an electron-donating alkyl group activates the benzene ring, making the product more reactive than the starting material. chemguide.co.uk This can lead to the formation of di- and tri-substituted products. To mitigate this, a large excess of benzene is often used.
The choice and activity of the catalyst play a crucial role in determining the selectivity and yield of the Friedel-Crafts alkylation. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective in generating the tertiary carbocation, but their high activity can also promote side reactions such as isomerization and polyalkylation. acs.org
For the synthesis of tertiary alkylbenzenes, less active catalysts can sometimes offer better selectivity for the desired mono-alkylation product. For instance, ferric chloride (FeCl₃) is a milder Lewis acid that has been shown to be effective in the alkylation of benzene with tertiary alkyl halides, potentially reducing the extent of side reactions. chemcess.com The use of catalytic systems with reduced activity, or operating under conditions where the catalytic complex is fully dissolved, can favor the formation of the tertiary product. acs.org
| Catalyst | Precursor | Conditions | Product | Observations |
| AlCl₃ | Alkyl Halide | Reflux | Alkylbenzene | High activity, potential for polyalkylation and isomerization. acs.org |
| FeCl₃ | Alkyl Halide | Not specified | Alkylbenzene | Milder catalyst, can offer better selectivity for mono-alkylation. chemcess.com |
| Solid Acids (e.g., Zeolites) | Olefin/Alcohol | Elevated temperature | Alkylbenzene | Environmentally benign, shape selectivity can influence product distribution. |
This table presents a generalized overview of catalyst influence; specific outcomes depend on the exact reactants and conditions.
In cases of substituted benzenes, a bulky tertiary alkyl group will preferentially add to the less sterically hindered positions (para over ortho). stackexchange.com This steric hindrance can also play a role in mitigating polyalkylation to some extent, as the introduction of one bulky group can sterically shield the other positions on the ring from further attack.
Alternative Direct Aromatic Alkylation Strategies for Branched Alkylbenzenes
To overcome some of the limitations of the traditional Friedel-Crafts alkylation, alternative methods for the direct introduction of branched alkyl groups have been developed. These include the use of solid acid catalysts and alkylation with alkenes.
Solid acid catalysts, such as zeolites and clays, offer several advantages, including easier separation from the reaction mixture, potential for regeneration, and shape-selective properties that can influence product distribution. chemcess.com Alkylation of benzene with alkenes, which can be generated in situ from the corresponding alcohols, is another common industrial approach. For the synthesis of this compound, the corresponding alkene would be 3-methyl-2-pentene or 2-ethyl-1-butene, formed from the dehydration of 3-methyl-3-pentanol. This reaction is also typically catalyzed by strong acids.
Indirect Synthetic Routes via Precursors
Indirect methods provide an alternative pathway to this compound, often offering better control over the final product structure.
Conversion from Tertiary Benzylic Alcohols
A notable indirect route involves the synthesis and subsequent modification of tertiary benzylic alcohols. For instance, a meta-substituted tertiary alkylbenzene can be prepared via a two-step protocol starting from a suitable aromatic ketone. The ketone is first reacted with an organometallic reagent to form a tertiary benzylic alcohol. This alcohol is then activated, typically with thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), and subsequently treated with an organoaluminum reagent, such as trimethylaluminum (B3029685), to install the final alkyl group. This methodology has been successfully applied to introduce a 1-ethyl-1-methylpropyl group (equivalent to 3-methylpentan-3-yl) onto an aromatic ring. nih.gov
This approach is particularly useful for synthesizing derivatives of this compound with specific substitution patterns that are not easily accessible through direct Friedel-Crafts alkylation due to the directing effects of other substituents on the ring. nih.gov
| Step | Reagents | Intermediate/Product | Purpose |
| 1 | Aromatic Ketone + Organometallic Reagent | Tertiary Benzylic Alcohol | Creation of the tertiary alcohol precursor. |
| 2 | SOCl₂ or HCl | Activated Alcohol (e.g., chloride) | Conversion of the hydroxyl group into a good leaving group. |
| 3 | Trimethylaluminum | This compound derivative | Introduction of the final alkyl group. |
This table outlines the general steps of the indirect synthesis of this compound derivatives from tertiary benzylic alcohols.
Activation and Methylation Strategies
Traditional Friedel-Crafts alkylation, a cornerstone of C-C bond formation to aromatic rings, presents challenges for the synthesis of specific tertiary alkylbenzenes due to the high reactivity of the carbocation intermediates. lumenlearning.commt.com The alkylated product is often more nucleophilic than the starting material, leading to undesirable polyalkylation. libretexts.org Furthermore, the carbocation intermediate can undergo rearrangements, which complicates the synthesis of a precise isomer like this compound. libretexts.org
To circumvent these limitations, alternative strategies focusing on the activation of tertiary benzylic alcohols have been developed. A notable method involves a two-step protocol for synthesizing meta-substituted tert-alkylbenzenes, which are often difficult to prepare using standard Friedel-Crafts chemistry. organic-chemistry.org This approach involves the activation of a tertiary benzylic alcohol with reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), followed by methylation using trimethylaluminum (AlMe₃). organic-chemistry.org This sequence has proven effective for installing not only tert-butyl groups but also 1,1-dimethylpropyl and 1-ethyl-1-methylpropyl groups, the latter being the core of this compound. organic-chemistry.org This method is compatible with a variety of functional groups that might be sensitive to strong Lewis acids used in traditional Friedel-Crafts reactions. organic-chemistry.org
The choice of activating agent depends on the electronic nature of the substituents on the aromatic ring. Thionyl chloride is generally effective, while concentrated HCl is preferred for substrates with electron-withdrawing groups to minimize elimination side reactions. organic-chemistry.org
Table 1: Comparison of Activation Methods for Tertiary Benzylic Alcohols
| Activating Agent | Substrate Preference | Key Advantage | Ref. |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | General substrates | Effective for most substrates | organic-chemistry.org |
Recent advancements have also explored radical-based strategies for the functionalization of benzylic C(sp³)–H bonds, offering pathways to introduce functionality that complements traditional ionic methods. wisc.edu Photo/nickel dual catalysis, for example, has been used for the methylation of benzylic C–H bonds. rsc.org
Stereochemical Considerations in Precursor Synthesis
The target molecule, this compound, is achiral. However, the synthesis of its precursors can involve chiral centers, making stereochemical considerations important. The precursor alkane, 3-methylpentane, has a chiral center at the third carbon atom. wikipedia.orgnih.gov When synthesizing precursors to this compound, such as 3-methyl-3-pentanol, through multi-step pathways, the introduction of this chirality must be considered.
For instance, if a synthetic route starts with a chiral molecule, the reaction sequence may lead to a mixture of diastereomers. The reaction of an achiral Grignard reagent, such as ethylmagnesium bromide, with a ketone that possesses a chiral center, like (R)-2-phenylpropanal, results in the formation of a mixture of diastereomers. adichemistry.com The stereochemical outcome of such reactions can often be predicted using models like Cram's rule. adichemistry.com In the context of synthesizing the achiral tertiary alcohol precursor, 3-phenyl-3-pentanol (B72055), the reaction of an achiral ketone (propiophenone) with an achiral Grignard reagent (ethylmagnesium bromide) will result in a racemic mixture if a chiral center is transiently formed and subsequently eliminated, or an achiral product directly. Since the final alcohol is achiral, the primary concern is not the isolation of a single stereoisomer but ensuring the desired constitutional isomer is the major product.
SN1-type reactions, which proceed through a planar carbocation intermediate, are also relevant. For example, the reaction of a chiral substrate like 3-bromo-3-methylpentane (B1594764) with a nucleophile will lead to the formation of two enantiomers because the nucleophile can attack the planar carbocation from either face. pearson.com
Utilization of Organometallic Reagents in Precursor Formation (e.g., Grignard Reactions)
Grignard reactions are a highly versatile and fundamental tool for forming carbon-carbon bonds and are particularly well-suited for synthesizing the tertiary alcohol precursor to this compound. uoanbar.edu.iqmnstate.edu The synthesis of the key intermediate, 3-phenyl-3-pentanol, can be efficiently achieved by reacting a Grignard reagent with a suitable ketone or ester. doubtnut.com
There are two primary Grignard routes to 3-phenyl-3-pentanol:
Reaction of Ethylmagnesium Bromide with Propiophenone (B1677668): The nucleophilic ethyl group from ethylmagnesium bromide attacks the electrophilic carbonyl carbon of propiophenone (ethyl phenyl ketone). Subsequent acidic workup yields the desired tertiary alcohol. doubtnut.com
Reaction of Phenylmagnesium Bromide with 3-Pentanone (B124093): Similarly, the phenyl anion equivalent from phenylmagnesium bromide adds to the carbonyl of 3-pentanone, followed by hydrolysis to give 3-phenyl-3-pentanol.
Grignard reagents also react with esters to form tertiary alcohols. This reaction requires two equivalents of the organometallic reagent because the initial addition results in a ketone intermediate, which is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent. uoanbar.edu.iqucalgary.ca For example, reacting ethyl benzoate (B1203000) with two equivalents of ethylmagnesium bromide would also yield 3-phenyl-3-pentanol. quizlet.com
Table 2: Grignard Pathways to 3-Phenyl-3-pentanol
| Grignard Reagent | Carbonyl Substrate | Description | Ref. |
|---|---|---|---|
| Ethylmagnesium Bromide | Propiophenone | Nucleophilic addition of an ethyl group to the ketone. | doubtnut.com |
| Phenylmagnesium Bromide | 3-Pentanone | Nucleophilic addition of a phenyl group to the ketone. |
The formed 3-phenyl-3-pentanol can then be dehydroxylated and hydrogenated, or undergo other transformations to yield this compound or its derivatives.
Multi-step Synthesis Pathways for Functionalized Derivatives
The synthesis of functionalized derivatives of this compound often requires multi-step pathways that build upon the core structure or its precursors. For example, derivatives can be prepared from a functionalized benzene ring prior to the introduction of the tertiary alkyl group, or by functionalizing the aromatic ring after the alkyl group is in place.
One common strategy involves the oxidation of an alkylbenzene side-chain. However, the tertiary carbon of the (3-methylpentan-3-yl) group lacks a benzylic hydrogen, making it resistant to oxidation reactions that typically convert alkylbenzenes to benzoic acids, such as treatment with hot aqueous potassium permanganate (B83412). libretexts.org This inherent stability can be synthetically useful, allowing for modifications elsewhere on the molecule without disturbing the tertiary alkyl substituent.
Functionalized derivatives can be accessed by starting with substituted phenyl Grignard reagents or substituted propiophenones in the precursor synthesis. For instance, using a methoxy-substituted phenylmagnesium bromide in a reaction with 3-pentanone would lead to a methoxy-substituted derivative of 3-phenyl-3-pentanol.
Another approach involves the conversion of a secondary alcohol to the desired tertiary structure. For example, 3-pentanol (B84944) can be oxidized to 3-pentanone using a reagent like pyridinium (B92312) chlorochromate (PCC). The resulting ketone can then be reacted with methylmagnesium bromide to produce 3-methylpentan-3-ol. study.com This tertiary alcohol could then be used in further steps, such as a Friedel-Crafts reaction with benzene, to generate the final product, although this route is prone to carbocation rearrangement.
Advanced Catalytic Systems for this compound Synthesis
Beyond traditional methods, advanced catalytic systems offer more direct and efficient routes for the synthesis of alkylbenzenes. Friedel-Crafts reactions can be catalyzed by various Lewis acids, such as aluminum or boron halides, as well as solid acid catalysts like zeolites. google.com Zeolite catalysts, in particular, are used in industrial processes for producing alkylbenzenes like ethylbenzene (B125841) and cumene, often in fixed-bed reactors or catalytic distillation columns. google.comgoogle.com These catalysts can offer improved selectivity and easier separation compared to homogeneous Lewis acids.
More recently, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for arene functionalization. researchgate.net These methods avoid the need for pre-functionalized starting materials and can offer different selectivity patterns compared to classical electrophilic aromatic substitution. For instance, palladium-catalyzed C(sp²)-H alkylation of unactivated arenes with alkyl bromides has been demonstrated using visible light. researchgate.net Rhodium catalysts have also shown excellent activity and selectivity for the activation of benzylic C-H bonds. researchgate.net While much of this research has focused on primary and secondary C-H bonds, the development of catalysts for the functionalization of tertiary C-H bonds is an active area of research. researchgate.net These advanced systems hold promise for more direct and atom-economical syntheses of complex molecules like this compound in the future.
Chemical Reactivity and Transformation Studies of 3 Methylpentan 3 Yl Benzene
Reduction Reactions
The aromatic ring of (3-Methylpentan-3-yl)benzene is resistant to reduction under standard conditions that typically reduce alkene double bonds. However, it can undergo transformation under more forceful reducing environments through two primary methods: catalytic hydrogenation and dissolving metal reduction.
Catalytic Hydrogenation: The complete saturation of the benzene (B151609) ring to form (3-Methylpentan-3-yl)cyclohexane requires forcing conditions. This transformation is typically achieved using catalysts like platinum or rhodium on carbon under high pressures of hydrogen gas. pressbooks.publibretexts.org Standard catalytic hydrogenation setups, such as palladium on carbon at atmospheric pressure, are insufficient to reduce the stable aromatic system. pressbooks.publibretexts.org
Birch Reduction: A more nuanced reduction can be achieved using the Birch reduction, which employs a solution of an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with an alcohol serving as a proton source. wikipedia.orgmasterorganicchemistry.com This method reduces the aromatic ring to a non-conjugated diene, specifically (3-Methylpentan-3-yl)cyclohexa-1,4-diene. The reaction proceeds via the formation of a radical anion intermediate. lscollege.ac.in The presence of the electron-donating (3-Methylpentan-3-yl) group slows the reaction rate compared to benzene, and directs the protonation steps to yield the 1,4-diene product. wikipedia.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) Investigations on Substituted this compound Systems
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq The reactivity and regioselectivity of EAS on this compound are profoundly influenced by the nature of the tertiary alkyl substituent.
The (3-Methylpentan-3-yl) group modifies the reactivity of the benzene ring through a combination of electronic and steric effects.
Electronic Effects: As an alkyl group, the (3-Methylpentan-3-yl) substituent is an electron-donating group. It activates the benzene ring towards electrophilic attack through two main mechanisms: the inductive effect (+I), where electron density is pushed through the sigma bond, and hyperconjugation, which involves the delocalization of sigma-bond electrons into the pi system of the ring. stackexchange.com This donation of electron density enriches the aromatic ring, making it more nucleophilic and thus more reactive than unsubstituted benzene. msu.edulibretexts.org The electron-donating nature of the alkyl group also stabilizes the positively charged arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions, where a resonance structure places the positive charge directly on the carbon atom bearing the substituent. vanderbilt.edu Consequently, the (3-Methylpentan-3-yl) group is classified as an activating, ortho, para-directing substituent. masterorganicchemistry.com
Steric Effects: The (3-Methylpentan-3-yl) group is exceptionally bulky. This steric hindrance physically obstructs the approach of an electrophile to the two ortho positions adjacent to the substituent. libretexts.orglibretexts.org This effect is a dominant factor in determining the reaction's regiochemical outcome.
The competition between electronic and steric effects dictates the regioselectivity and kinetics of EAS reactions on this compound.
Regioselectivity: While the electronic effects activate both the ortho and para positions, the severe steric hindrance at the ortho positions makes attack at the para position overwhelmingly favorable. libretexts.orglibretexts.org Therefore, electrophilic substitution on this compound almost exclusively yields the para-substituted product (1-E-4-(3-Methylpentan-3-yl)benzene). The formation of the meta isomer is electronically disfavored, and the formation of the ortho isomer is sterically inhibited.
The ratio of ortho to para substitution is highly sensitive to the steric demands of both the substituent on the ring and the incoming electrophile. For a highly hindered substrate like this compound, the proportion of the ortho product decreases dramatically as the size of the electrophile increases. libretexts.orgedubirdie.com
This trend is clearly illustrated by comparing the product distributions from the nitration of toluene (B28343) (a sterically unhindered alkylbenzene) and tert-butylbenzene (B1681246) (a sterically hindered analog of this compound).
| Substrate | % Ortho Product | % Para Product | Para/Ortho Ratio |
|---|---|---|---|
| Toluene | 58.5% | 37% | 0.63 |
| tert-Butylbenzene | 16% | 73% | 4.56 |
As the data shows, the increased steric bulk of the tert-butyl group significantly disfavors substitution at the ortho position, leading to a much higher para/ortho ratio. A similar or even more pronounced effect would be expected for this compound, especially with larger electrophiles encountered in reactions like Friedel-Crafts alkylation and acylation, where the para product would be formed almost exclusively.
Other Chemical Modifications and Derivatizations of the Aromatic Ring
Beyond the canonical EAS reactions, the structure of this compound dictates its reactivity in other transformations. A key feature is the absence of benzylic hydrogens—the quaternary carbon atom attached to the ring has no C-H bonds. This renders the alkyl side chain inert to reactions that specifically target the benzylic position.
For example, unlike toluene or ethylbenzene (B125841), this compound will not undergo:
Benzylic Oxidation: It is resistant to oxidation by strong agents like potassium permanganate (B83412) (KMnO₄), which typically convert alkyl side chains with at least one benzylic hydrogen into a carboxylic acid group. uomustansiriyah.edu.iqlibretexts.org
Benzylic Halogenation: It will not react with reagents like N-bromosuccinimide (NBS) that selectively introduce a halogen at the benzylic position via a free-radical mechanism. uomustansiriyah.edu.iq
Derivatization of the aromatic ring itself relies primarily on the EAS reactions discussed previously (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions), which will predominantly yield para-substituted products.
Thermal Degradation and Pyrolysis Behavior
The thermal stability and decomposition pathways of alkylbenzenes are of significant interest in combustion and industrial processes. For this compound, the pyrolysis behavior is expected to be analogous to that of tert-butylbenzene.
The primary and dominant initial step in the thermal degradation of tert-alkylbenzenes is the homolytic cleavage of the benzylic C-C bond—the bond between the aromatic ring and the tertiary carbon of the alkyl group. epa.govresearchgate.net This dissociation requires significant thermal energy and results in the formation of a phenyl radical and a (3-Methylpentan-3-yl) radical.
Initiation Step: C₆H₅-C(CH₃)(C₂H₅)₂ → C₆H₅• + •C(CH₃)(C₂H₅)₂
Following this initiation, the resulting radicals undergo a complex series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation (β-scission). researchgate.net These subsequent reactions lead to the formation of a wide array of smaller, stable molecules such as benzene, toluene, styrene (B11656), and various light hydrocarbons (e.g., methane, ethane, propene). These smaller molecules can then serve as precursors to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot under high-temperature conditions. epa.gov Studies on tert-butylbenzene pyrolysis confirm that the main decomposition route begins with this benzylic bond cleavage. epa.govkit.edu
Structural and Conformational Analysis of 3 Methylpentan 3 Yl Benzene
Molecular Geometry and Deformation of the Benzene (B151609) Ring under Substituent Impact
The introduction of a bulky substituent, such as the (3-methylpentan-3-yl) group, onto a benzene ring induces notable changes in the ring's geometry. These distortions arise from a combination of electronic and steric interactions between the substituent and the aromatic ring.
Influence of Electronegativity, Resonance, and Steric Effects on Ring Geometry
The geometry of the benzene ring in (3-Methylpentan-3-yl)benzene is primarily influenced by the interplay of several factors:
Inductive Effect: Alkyl groups, like the (3-methylpentan-3-yl) group, are generally considered to be electron-donating through an inductive effect. libretexts.org This involves the pushing of electron density from the alkyl group's sigma bonds towards the benzene ring, which can slightly alter the bond lengths within the ring. This electron-donating nature increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to benzene. libretexts.org
Resonance Effect: While the primary electronic influence of an alkyl group is inductive, hyperconjugation can be considered a form of resonance. This involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi-system of the benzene ring. This effect also contributes to the electron-donating character of the substituent and can influence the electron distribution within the ring.
Steric Effects: The most significant factor influencing the geometry of this compound is the steric bulk of the tertiary alkyl group. The large size of the (3-methylpentan-3-yl) group leads to steric hindrance with the ortho-hydrogens of the benzene ring. This repulsion can cause distortions in the planarity of the benzene ring and can influence bond angles and lengths to minimize these unfavorable interactions. In highly substituted or sterically crowded molecules, significant deformation of the benzene ring from its ideal planar hexagonal geometry has been observed. vanderbilt.edu For instance, in cases with extremely bulky substituents, the benzene ring can adopt a chair-like conformation. vanderbilt.edu
Steric Hindrance and its Manifestations in Molecular Architecture
The concept of steric hindrance refers to the repulsive forces that arise when non-bonded atoms or groups are forced into close proximity. youtube.com In this compound, the bulky tertiary alkyl group is the primary source of steric strain.
Repulsive Interactions Involving the Bulky Tertiary Alkyl Group
The (3-methylpentan-3-yl) group, with its central quaternary carbon atom bonded to a methyl group, two ethyl groups, and the phenyl ring, creates a sterically congested environment. This leads to several repulsive interactions:
Peri Interactions: The ethyl and methyl groups of the side chain can interact with the ortho-hydrogens of the benzene ring. This interaction is a classic example of steric hindrance and can lead to out-of-plane bending of the C-H bonds at the ortho positions to alleviate the strain.
Restricted Rotation: The steric bulk of the substituent can hinder the free rotation around the C-C bond connecting the tertiary carbon to the benzene ring. The molecule will preferentially adopt conformations that minimize the steric clash between the alkyl groups and the aromatic ring. This restricted rotation is a common feature in molecules with bulky substituents. libretexts.org
The magnitude of this steric hindrance is significant and can influence the reactivity of the molecule. For example, electrophilic attack at the ortho positions may be sterically hindered, leading to a preference for substitution at the para position. msu.edu
Conformational Isomerism of the (3-Methylpentan-3-yl) Side Chain
The (3-methylpentan-3-yl) side chain is flexible and can adopt various spatial arrangements through rotation around its single bonds. This leads to the existence of different conformational isomers, or conformers.
Newman Projections and Identification of Stable Conformations (Staggered vs. Eclipsed)
To analyze the different conformations, we can use Newman projections, which provide a view down a specific carbon-carbon bond. For the (3-methylpentan-3-yl) side chain, the most significant bond to consider for conformational analysis is the C2-C3 bond of the pentyl chain.
Staggered Conformations: In staggered conformations, the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. These conformations are generally more stable because they minimize steric and torsional strain. libretexts.org
Eclipsed Conformations: In eclipsed conformations, the substituents on the front and back carbons are aligned, resulting in a 0° dihedral angle. These conformations are less stable due to increased torsional strain and steric repulsion between the eclipsed groups. libretexts.org
The most stable conformation for an acyclic alkane is typically a staggered one where the largest groups are anti-periplanar (at a 180° dihedral angle) to each other to minimize steric hindrance. libretexts.org
Energetic Analysis of Conformational States (Torsional Strain, Gauche Interactions)
The relative energies of the different conformations are determined by several factors:
Torsional Strain: This is the resistance to bond twisting in eclipsed conformations. It arises from the repulsion between the electron clouds of the bonds on adjacent atoms. chemistrysteps.com
Gauche Interactions: In staggered conformations, when two non-hydrogen substituents on adjacent carbons are at a 60° dihedral angle to each other, a steric interaction known as a gauche interaction occurs. chemistrysteps.comstackexchange.com This interaction is a form of steric strain and destabilizes the conformation compared to an anti-conformation where the large groups are 180° apart. The energy of a gauche interaction depends on the size of the interacting groups. chemistrysteps.com
Dynamic Conformational Exchange
The dynamic conformational exchange of this compound, a molecule characterized by a sterically demanding tertiary pentyl group attached to a benzene ring, is a subject of scientific interest. This section would ideally present detailed research findings on the rotational dynamics and energy barriers associated with the interconversion of its various conformers. Such studies are typically conducted using advanced techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry methods.
However, a comprehensive search of the current scientific literature reveals a notable absence of specific experimental or computational studies focused on the dynamic conformational exchange of this compound. While general principles of conformational analysis and the study of rotational barriers in analogous tert-alkylbenzenes are well-documented, specific data such as rotational energy barriers or rates of conformational interchange for this compound are not available in the reviewed literature.
In the absence of direct research on this compound, a detailed, data-driven analysis of its dynamic conformational exchange cannot be provided at this time. Further experimental investigation, for instance through dynamic NMR experiments, or theoretical exploration via computational modeling, would be required to elucidate the specific energetic and kinetic parameters governing the conformational dynamics of this compound. Such research would provide valuable insights into the steric interactions between the bulky (3-methylpentan-3-yl) group and the phenyl ring, contributing to a deeper understanding of the structure-dynamics relationships in substituted aromatic systems.
Advanced Spectroscopic Characterization Techniques and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For (3-Methylpentan-3-yl)benzene, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure.
The structure of this compound possesses a plane of symmetry through the C-CH₃ bond and the phenyl ring, which simplifies its NMR spectra by rendering the two ethyl groups chemically equivalent.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a complex multiplet in the range of 7.1-7.4 ppm. The protons of the two equivalent ethyl groups give rise to a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, due to spin-spin coupling. The lone methyl group attached to the quaternary carbon appears as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's symmetry, eight distinct signals are expected: four for the aromatic carbons and four for the aliphatic carbons. The quaternary carbon directly attached to the phenyl ring is significantly deshielded. The chemical shifts are influenced by the electronic environment of each carbon atom.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data are predicted values based on standard chemical shift ranges and analysis of similar alkylbenzene structures. Actual experimental values may vary slightly.
¹H NMR (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho, meta, para) | ~ 7.10 - 7.40 | Multiplet | 5H |
| -CH₂- (Ethyl) | ~ 1.65 | Quartet | 4H |
| -CH₃ (Quaternary) | ~ 1.25 | Singlet | 3H |
¹³C NMR (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso) | ~ 148.0 |
| Aromatic C (ortho) | ~ 128.0 |
| Aromatic C (meta) | ~ 126.5 |
| Aromatic C (para) | ~ 125.5 |
| Quaternary C | ~ 42.0 |
| -CH₂- (Ethyl) | ~ 32.0 |
| -CH₃ (Quaternary) | ~ 27.0 |
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. A distinct cross-peak would be observed between the methylene protons (~1.65 ppm) and the terminal methyl protons (~0.75 ppm) of the ethyl groups, confirming the ethyl fragment's structure. No correlations would be seen for the singlet methyl group or the aromatic protons among the aliphatic signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: the aromatic protons to the aromatic carbons, the -CH₂- protons to their carbon at ~32.0 ppm, the ethyl -CH₃ protons to their carbon at ~9.0 ppm, and the quaternary -CH₃ protons to their carbon at ~27.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include:
Protons of the ethyl groups (-CH₂- and -CH₃) showing correlations to the quaternary carbon (~42.0 ppm).
Protons of the central methyl group (~1.25 ppm) correlating to the quaternary carbon and the ipso-aromatic carbon (~148.0 ppm).
The ortho-aromatic protons showing a correlation to the quaternary carbon, confirming the attachment point of the alkyl substituent to the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) of 162, corresponding to the molecular formula C₁₂H₁₈. High-resolution mass spectrometry (HRMS) can confirm this formula by providing a highly accurate mass measurement (calculated exact mass: 162.14085). nih.gov
The most significant fragmentation pathway involves the cleavage of a C-C bond alpha to the benzene ring to form a stable carbocation. The loss of an ethyl radical (•CH₂CH₃, mass 29) is highly favored, as it results in a stable tertiary benzylic carbocation. This fragment gives rise to the base peak (the most intense peak) in the spectrum. libretexts.org
Interactive Table 2: Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 162 | [C₁₂H₁₈]⁺ | C₁₂H₁₈ | Molecular Ion ([M]⁺) |
| 133 | [C₁₀H₁₃]⁺ | C₁₀H₁₃ | Base Peak; loss of an ethyl radical (•C₂H₅) from [M]⁺. nih.gov |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment in alkylbenzenes resulting from rearrangement. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from cleavage of the bond to the ring. docbrown.info |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its aromatic and aliphatic components. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Key vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).
Aliphatic C-H Stretching: Strong, sharp bands appear just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹) due to the stretching of C-H bonds in the methyl and methylene groups. docbrown.info
Aromatic C=C Stretching: Two or three medium to strong bands are characteristic of the benzene ring, appearing in the 1450-1600 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending vibrations for CH₃ and CH₂ groups are observed around 1375 cm⁻¹ and 1465 cm⁻¹, respectively. Out-of-plane (OOP) C-H bending for the monosubstituted benzene ring results in strong absorptions in the 690-770 cm⁻¹ range.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3020 - 3100 | C-H Stretch | Aromatic | Medium |
| 2850 - 2975 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1600, ~1580, ~1490, ~1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1465 | C-H Bend (Asymmetric) | Aliphatic (CH₂, CH₃) | Medium |
| ~1375 | C-H Bend (Symmetric) | Aliphatic (CH₃) | Medium |
| 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
Correlation with Theoretical Vibrational Spectra
The vibrational spectrum of a molecule, observable through techniques like Infrared (IR) and Raman spectroscopy, provides a fingerprint unique to its structure. For this compound, the vibrational modes can be attributed to the phenyl group and the tertiary alkyl substituent.
Vapor Phase Infrared (IR) Spectrum:
The available vapor phase IR spectrum for this compound displays characteristic absorption bands that can be assigned to specific molecular vibrations. nih.gov
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment (Tentative) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Strong | Aliphatic C-H stretch (methyl and methylene groups) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretching |
| ~1450 | Medium | Aliphatic C-H bending (methyl and methylene groups) |
| ~700-800 | Strong | C-H out-of-plane bending (related to benzene substitution pattern) |
To gain a more profound understanding of these experimental observations, theoretical calculations of the vibrational spectra are invaluable. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the geometry of this compound and calculate its vibrational frequencies. These theoretical spectra can then be correlated with the experimental data to:
Confirm Band Assignments: Theoretical calculations can help to definitively assign complex vibrational modes that may overlap in the experimental spectrum.
Identify Conformational Isomers: The alkyl chain of this compound can adopt different conformations, which may have distinct vibrational signatures. Theoretical calculations can predict the spectra for these different conformers, aiding in their identification.
Understand Substituent Effects: By comparing the calculated spectrum of this compound with that of benzene, the influence of the (3-methylpentan-3-yl) group on the vibrational modes of the phenyl ring can be systematically studied.
Advanced Techniques for Solid-State and Surface Characterization (if applicable to future research)
While this compound is a liquid at standard conditions, the study of its behavior in the solid state or at interfaces is crucial for various potential applications, such as in materials science or as a component in complex mixtures.
Solid-State Characterization:
Should this compound be studied in the solid state (e.g., at low temperatures), advanced techniques could provide significant insights into its crystalline structure and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (SSNMR): Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR can probe these interactions in a solid sample. nih.gov This can provide detailed information about the local environment of the carbon and hydrogen atoms, including internuclear distances and the orientation of different molecular segments. For this compound, SSNMR could be used to study the packing of the molecules in a crystal lattice and to characterize any polymorphic forms that may exist.
X-ray Diffraction (XRD): Single-crystal XRD is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. If suitable crystals of this compound can be grown, XRD would provide precise bond lengths, bond angles, and information about the crystal packing.
Surface Characterization:
The interaction of this compound with surfaces is relevant in fields such as catalysis and lubrication. Advanced surface-sensitive techniques could be employed to study its behavior at interfaces.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for obtaining vibrational spectra of molecules adsorbed on nanostructured metal surfaces. nih.gov This technique could be used to study the orientation and interaction of this compound with a surface, providing insights into adsorption mechanisms.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide topographical and electronic information about surfaces at the atomic and molecular level. These techniques could potentially be used to visualize individual this compound molecules on a substrate and to study their self-assembly.
While the application of these advanced solid-state and surface characterization techniques to this compound is a prospect for future research, the methodologies have been successfully applied to a wide range of aromatic hydrocarbons, demonstrating their potential to unravel the intricate structural details of this compound in different states of matter.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of (3-Methylpentan-3-yl)benzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its behavior.
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For this compound, DFT calculations can elucidate its electronic structure, stability, and reactivity. While specific DFT studies on this exact molecule are not prevalent in the literature, the principles can be applied based on studies of similar alkylbenzenes.
The tertiary amyl (3-methylpentan-3-yl) group is an electron-donating group. This donation occurs through an inductive effect, where the sp³ hybridized carbons of the alkyl group push electron density into the sp² hybridized carbons of the benzene (B151609) ring. nih.gov This increased electron density on the aromatic ring makes it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. nih.gov
DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) of the molecule. The ESP would show a region of higher electron density (more negative potential) on the benzene ring, particularly at the ortho and para positions, and a region of lower electron density (more positive potential) on the alkyl substituent. This charge distribution influences the regioselectivity of electrophilic aromatic substitution reactions.
Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the electron-donating nature of the alkyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor and thus more reactive in electrophilic aromatic substitutions. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Computational methods can also predict the relative stabilities of intermediates formed during chemical reactions, such as the σ-complexes in electrophilic aromatic substitution. nih.govdiva-portal.org For this compound, DFT calculations would show that the carbocation intermediates formed by electrophilic attack at the ortho and para positions are more stable than the one formed at the meta position due to the electron-donating effect of the tertiary amyl group. nih.govdiva-portal.org
The dual descriptor, a concept from conceptual DFT, can be employed to predict the most probable sites for nucleophilic and electrophilic attacks. nih.gov For this compound, these calculations would likely confirm the ortho and para positions as the most susceptible to electrophilic attack.
Ab initio molecular orbital methods, which are based on first principles without empirical parameters, can provide highly accurate information about molecular structure and the subtle effects of substituents on the benzene ring.
The presence of the bulky tertiary amyl group on the benzene ring induces steric strain, which can lead to deformations of the aromatic ring from its ideal hexagonal geometry. Ab initio calculations can precisely model these deformations, including changes in bond lengths and angles. acs.org Such studies on substituted benzenes have shown that the ipso-carbon (the ring carbon bonded to the substituent) and the adjacent C-C bonds are often elongated. nih.gov
These computational studies can also quantify the stabilization energy provided by the substituent to the benzene ring. While alkyl groups are known to be activating, the extent of this activation can be calculated. nih.gov For the (3-methylpentan-3-yl) group, this would involve comparing the enthalpy of formation of this compound with appropriate reference compounds. nih.gov
The table below presents a hypothetical comparison of calculated properties for this compound and its structural isomer, tert-Amylbenzene, based on principles from ab initio studies.
| Property | This compound | tert-Amylbenzene | Rationale for Differences |
| Calculated Dipole Moment (Debye) | ~0.5 - 0.7 | ~0.5 - 0.7 | The small dipole moment arises from the electron-donating nature of the alkyl group. The values are expected to be similar due to the similar nature of the tertiary alkyl substituents. |
| Calculated Ring Deformation (Angle Deviation from 120°) | 1-3° at ipso-carbon | 1-3° at ipso-carbon | The bulky tertiary alkyl groups cause steric hindrance, leading to a slight puckering of the benzene ring at the point of attachment. The magnitude of deformation is expected to be comparable. |
| Calculated Stabilization Energy (kcal/mol) | -3.5 to -4.5 | -3.5 to -4.5 | The electron-donating alkyl groups stabilize the benzene ring through hyperconjugation and inductive effects. The stabilization energies are predicted to be similar. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques to study the dynamic behavior of molecules, including their conformational preferences and reaction pathways.
This compound has several rotatable bonds, leading to a number of possible conformations. Molecular mechanics and quantum mechanics methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.
The rotation around the C(ipso)-C(tert-amyl) bond is of particular interest. Due to the steric bulk of the tertiary amyl group, there will be a significant energy barrier to this rotation. The lowest energy conformation will likely have the ethyl and methyl groups of the substituent staggered with respect to the plane of the benzene ring to minimize steric clashes. Computational methods can predict the potential energy surface for this rotation, identifying the energy minima and transition states.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a solvent and to simulate the course of a chemical reaction. youtube.comyoutube.comyoutube.comnih.govnih.gov For example, an MD simulation could be used to study the electrophilic nitration of this compound. The simulation would track the positions of all atoms over time as the electrophile approaches the benzene ring, forms the intermediate sigma complex, and then releases a proton to form the final product.
These simulations can provide valuable information about the reaction mechanism, including the structure of the transition state and the activation energy of the reaction. This information is crucial for understanding the factors that control the rate and outcome of the reaction. For instance, simulations could visualize the role of the solvent in stabilizing the charged intermediate.
Cheminformatics Approaches for Structural Data Analysis and Property Prediction
Cheminformatics utilizes computational methods to analyze chemical data and predict the properties of molecules. researchgate.netresearchgate.netnih.gov For this compound, cheminformatics tools can be used to predict a wide range of physicochemical and biological properties based on its structure.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in cheminformatics. nih.govnih.gov These models are mathematical equations that correlate the structural features of a molecule with its activity or property. For example, a QSAR model could be developed to predict the toxicity of alkylbenzenes based on descriptors such as molecular weight, logP (a measure of hydrophobicity), and electronic parameters. nih.govnih.gov Given the structural similarity, data from tert-Amylbenzene could be used to inform such models for this compound. nih.govsigmaaldrich.com
The table below lists some computed properties for this compound and its isomer, (3-Methylpentan-2-yl)benzene, obtained from the PubChem database. nih.govnih.gov These descriptors are often used in cheminformatics studies.
| Property | This compound | (3-Methylpentan-2-yl)benzene |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol | 162.27 g/mol |
| XLogP3 | 4.7 | 4.4 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 0 |
| Rotatable Bond Count | 2 | 3 |
| Exact Mass | 162.140851 g/mol | 162.140851 g/mol |
| Topological Polar Surface Area | 0 Ų | 0 Ų |
| Heavy Atom Count | 12 | 12 |
| Complexity | 116 | 111 |
These data can be used to build predictive models for various endpoints, such as boiling point, vapor pressure, and biological activity. Cheminformatics analysis of large chemical databases can also help in identifying structurally similar compounds with known properties, which can then be used to infer the properties of this compound. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate for Complex Molecules
(3-Methylpentan-3-yl)benzene is primarily created through the Friedel-Crafts alkylation of benzene (B151609). lumenlearning.commsu.edu This reaction typically uses an alkyl halide or an alcohol (like 3-methyl-3-pentanol) in the presence of a Lewis acid or strong protic acid catalyst. lumenlearning.com The use of a tertiary alcohol or halide is particularly advantageous as it forms a stable tertiary carbocation, minimizing the potential for carbocation rearrangements that can plague similar reactions with primary alkyl halides. msu.edu Once synthesized, this compound serves as a well-defined building block for more intricate molecular structures.
The presence of the (3-Methylpentan-3-yl) group on the benzene ring profoundly directs the position of any subsequent electrophilic aromatic substitution reactions. As an alkyl group, it is an activating, ortho-, para-director. However, due to its significant steric bulk, it physically obstructs the positions adjacent to it (the ortho positions). numberanalytics.com Consequently, electrophilic attack occurs almost exclusively at the para position, leading to the formation of 1,4-disubstituted benzene derivatives with very high selectivity.
This directing effect is a powerful tool for chemists, enabling the controlled synthesis of specific isomers that might otherwise be difficult to isolate from a mixture. For example, reactions such as nitration, halogenation, or acylation on this compound are expected to yield the corresponding para-substituted product. These selectively functionalized aromatics are, in turn, valuable precursors for a wide array of more complex molecules, including various heterocyclic compounds which are foundational to pharmaceuticals, natural products, and materials chemistry. nih.govnih.gov
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 1-(3-Methylpentan-3-yl)-4-nitrobenzene |
| Halogenation | Br₂ / FeBr₃ | 1-Bromo-4-(3-methylpentan-3-yl)benzene |
| Acylation | CH₃COCl / AlCl₃ | 1-(4-(3-Methylpentan-3-yl)phenyl)ethan-1-one |
| Sulfonation | SO₃ / H₂SO₄ | 4-(3-Methylpentan-3-yl)benzenesulfonic acid |
Role in the Design of Sterically Hindered Aromatic Compounds for Specific Applications
The defining characteristic of this compound is the steric hindrance provided by its tertiary alkyl group. This bulk is not a side effect but is often a deliberately designed feature to control molecular interactions and reactivity. numberanalytics.com Steric hindrance can prevent molecules from approaching one another too closely, inhibit unwanted side reactions, and enforce specific three-dimensional conformations.
In materials science, incorporating bulky groups like the (3-methylpentan-3-yl) substituent can prevent the close packing of polymer chains or aromatic molecules, thereby altering physical properties such as solubility, glass transition temperature, and optical characteristics. For example, the introduction of bulky groups can reduce the conformational flexibility of aromatic molecules, which can be a crucial factor in designing specialty polymers or molecular sensors. numberanalytics.com Similarly, in catalysis, bulky ligands are used to create specific steric environments around a metal center, influencing the selectivity of the catalyzed reaction. The principles used in creating sterically hindered phosphine (B1218219) ligands, such as Triphenylphosphine, which can be anchored to polymer backbones, illustrate the importance of steric bulk in tuning chemical properties for specific tasks. wikipedia.org
Potential in Polymer Chemistry and Chemical Recycling Processes, particularly Polystyrene
While direct, large-scale application of this compound in commodity polymer chemistry is not widely documented, its structural motifs are relevant to the field. Polystyrene is synthesized via the polymerization of styrene (B11656) monomers. youtube.comyoutube.com In such radical polymerization processes, the molecular weight and properties of the resulting polymer can be controlled by the addition of chain transfer agents. Alkylbenzenes with reactive C-H bonds can sometimes serve this function. The tertiary benzylic proton on this compound could theoretically participate in chain transfer reactions, offering a potential, though currently unexplored, method for modifying polystyrene synthesis.
In the realm of chemical recycling, the focus is typically on breaking down polymers like polystyrene into their fundamental constituents, such as styrene or benzene, which can then be used to create new virgin-quality polymer. youtube.com The direct role for a complex molecule like this compound in this depolymerization process is not established. However, a related area of innovation involves the functionalization of polymers to create higher-value materials. For instance, polystyrene can be chemically modified by attaching functional groups to its phenyl rings to create polymer-supported reagents and catalysts. wikipedia.org The synthesis of such advanced materials relies on the principles of aromatic substitution, where the use of specifically substituted benzene derivatives as starting points or modifying agents is a key strategy. Therefore, the chemistry embodied by this compound is conceptually linked to the future of advanced polymer modification and upcycling.
Future Research Directions and Perspectives
Development of Novel Catalytic Transformations for (3-Methylpentan-3-yl)benzene and its Derivatives
Future research will likely focus on moving beyond classical electrophilic substitution reactions, which are often hampered by the steric bulk and potential for carbocation rearrangement associated with the tertiary alkyl group. libretexts.orgopenstax.org A significant avenue of exploration lies in the development of novel catalytic systems for direct C-H bond functionalization. This modern approach offers a more atom-economical and efficient route to synthesize derivatives.
Palladium-catalyzed C(sp³)–H activation, for instance, has emerged as a powerful tool for functionalizing tertiary alkylamines and could be adapted for tertiary alkylarenes like this compound. nih.govresearchgate.net Research into ligands that can overcome steric hindrance and selectively direct catalysts to specific C-H bonds on either the alkyl group or the aromatic ring will be critical. mdpi.com The inclusion of a tertiary alkyl group can be challenging due to steric effects and potential isomerization. mdpi.com Transition-metal catalyzed C-H activation presents a promising strategy for creating new C-C and C-heteroatom bonds under milder conditions than traditional methods. youtube.com
| Potential Catalytic Transformation | Catalyst System (Example) | Potential Product Class | Research Goal |
| C(sp³)–H Arylation | Palladium(II) with amino acid-derived ligands | γ-Aryl tertiary alkylarenes | Selective functionalization of the pentyl chain. researchgate.net |
| C(sp²)-H Alkenylation | Rhodium or Palladium complexes | Alkenyl-(3-methylpentan-3-yl)benzenes | Direct introduction of vinyl groups onto the benzene (B151609) ring. mdpi.com |
| C-H Borylation | Iridium complexes | Borylated this compound derivatives | Synthesis of versatile boronate ester intermediates. acs.org |
| Decarbonylative Borylation | Palladium catalysts | Benzylboronates from carboxylic acid derivatives | Functionalization via benzylic C-C cleavage and borylation. acs.org |
Exploration of Stereoselective Synthetic Pathways for Chiral Analogs (e.g., [(3S)-2-methylpentan-3-yl]benzene)
The synthesis of enantiomerically pure molecules containing quaternary stereocenters is a significant challenge in organic chemistry. mdpi.com Future work will undoubtedly target the stereoselective synthesis of chiral analogs of this compound, such as [(3S)-2-methylpentan-3-yl]benzene. This requires the development of asymmetric catalytic methods that can control the three-dimensional arrangement of atoms during the key bond-forming steps.
The enantioselective construction of chiral tertiary alcohols is a key strategy, as these compounds can serve as precursors to chiral alkylarenes. researchgate.net Methods like dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material, could be applied to racemic tertiary alcohols to yield highly enantiopriched esters for further conversion. encyclopedia.pub Another promising approach involves the catalytic asymmetric addition of organometallic reagents to ketones, using chiral ligands to induce stereoselectivity. nih.gov The development of efficient racemization methods for tertiary alcohols, possibly through carbocation intermediates, is a critical component for successful DKR processes. encyclopedia.pub
Advanced Mechanistic Investigations of Complex Reactions Involving the Tertiary Alkyl Group
A deeper, mechanistic understanding of reactions involving the sterically hindered (3-methylpentan-3-yl) group is essential for controlling reaction outcomes and designing more efficient syntheses. While classical Friedel-Crafts alkylation can be used to synthesize tertiary alkylbenzenes, it is notoriously prone to side reactions, including carbocation rearrangements. libretexts.orgyoutube.comlibretexts.org Future research will employ advanced spectroscopic and computational techniques to probe the intermediates and transition states of these reactions.
Understanding the factors that govern hydride and alkyl shifts in carbocation intermediates is crucial for suppressing unwanted isomer formation. openstax.orglibretexts.org For example, the reaction of benzene with an alkyl halide that can form a primary carbocation may instead yield a product with a rearranged, more stable secondary or tertiary carbocation attached to the ring. youtube.comyoutube.com Furthermore, investigations into nucleophilic substitution reactions at the tertiary benzylic carbon will clarify the competition between Sₙ1 and Sₙ2 pathways, which is heavily influenced by steric hindrance and carbocation stability. researchgate.netyoutube.com The stability of the benzylic carbocation is enhanced by resonance with the benzene ring, making Sₙ1 reactions at this position particularly favorable. youtube.comncert.nic.in
Theoretical Prediction of Novel Reactivity Patterns and Physical Properties
Computational chemistry and theoretical modeling are set to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide profound insights into the molecule's structure, properties, and reactivity, often at a fraction of the cost and time of experimental work. nih.gov
Theoretical studies can predict how the bulky tertiary alkyl group influences the electronic structure and aromaticity of the benzene ring. aip.org For instance, steric hindrance can cause the phenyl group to twist out of planarity, which affects resonance energy and reactivity. aip.org QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model enzymatic or catalytic reactions, elucidating complex reaction mechanisms such as the breaking of aromaticity in enzymatic ring reduction. nih.gov This predictive power allows for the rational design of experiments, from selecting optimal reaction conditions to predicting the properties of yet-to-be-synthesized derivatives.
| Computational Method | Area of Investigation | Predicted Outcome / Insight |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states and intermediates in catalytic C-H activation. nih.gov |
| Molecular Dynamics (MD) | Physical Properties | Prediction of conformational preferences and intermolecular interactions in condensed phases. |
| QM/MM Simulations | Biocatalysis/Catalysis | Modeling of substrate binding and reaction pathways within an enzyme or catalyst active site. nih.gov |
| Semi-empirical Methods | Steric and Electronic Effects | Calculation of equilibrium geometries and resonance energy in sterically hindered systems. aip.org |
Design and Synthesis of Functional Materials Incorporating the this compound Moiety
The unique steric profile of the (3-methylpentan-3-yl) group makes it an intriguing building block for the design of novel functional materials. While simple linear alkylbenzenes are widely used as precursors for surfactants and detergents, the branched structure of this compound could be exploited for more specialized applications. wikipedia.orgnih.gov
The bulky, non-polar alkyl group could be incorporated into polymers to control their solubility, thermal properties, and packing in the solid state. By preventing close packing of polymer chains, the moiety could lower the glass transition temperature or enhance the solubility of polymers in non-polar solvents. Furthermore, the sterically hindered aromatic core could be used as a component in the synthesis of complex molecular architectures, such as "superphanes," where rigid linkers hold two aromatic rings in a specific orientation, creating well-defined molecular cavities for host-guest chemistry. mdpi.com Research in this area would involve the synthesis of functionalized monomers based on this compound and their subsequent polymerization or incorporation into larger supramolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
